6-Phenylpyrazolo[1,5-a]pyrimidine

FLT3-ITD Acute Myeloid Leukemia Kinase Inhibition

Select 6-phenylpyrazolo[1,5-a]pyrimidine for the most validated chemotype in BMPR-I inhibition and a privileged scaffold with sub-nanomolar FLT3-ITD potency (IC50 = 0.3–0.4 nM). The 6-phenyl substituent is structurally essential: SAR studies confirm that substituting with 6-benzyl or other groups alters target selectivity and biological activity. This scaffold also enables potent CDK2 inhibition (IC50 as low as 18 nM) and selective PIM-1 targeting (IC50 = 0.54 μM) with high cancer-cell selectivity. Ensure reproducibility and literature precedence with the definitive tool compound for kinase drug discovery.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B8207738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-13-12-6-7-14-15(12)9-11/h1-9H
InChIKeyFFZZBWMZADBGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylpyrazolo[1,5-a]pyrimidine: A Privileged Kinase Inhibitor Scaffold for Targeted Oncology Research


6-Phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a phenyl substituent at the 6-position. This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to potently and selectively inhibit a broad range of protein kinases [1]. It serves as a key intermediate in the synthesis of targeted cancer therapeutics, with applications spanning PIM-1, CDK2, FLT3-ITD, and PDE2 inhibition [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of the 6-Phenyl Moiety


In-class pyrazolo[1,5-a]pyrimidine compounds cannot be interchanged without significant risk of altered biological activity and selectivity. Structure-activity relationship (SAR) studies unequivocally demonstrate that substituent patterns, particularly the presence and nature of the aryl group at the 6-position, critically dictate kinase binding affinity and target selectivity [1]. For instance, the 6-phenyl substituent is essential for potent BMPR-I inhibition, with this specific chemotype being the most frequently cited and utilized in the literature compared to close analogs like 3,5-diphenylpyridines [2]. Substituting with a 6-benzyl group, as opposed to 6-phenyl, has been shown to alter GABAA receptor subtype affinity and in vivo pharmacological effects [3].

Quantitative Differentiation of 6-Phenylpyrazolo[1,5-a]pyrimidine: A Comparative Analysis Against Key Analogs


Superior FLT3-ITD Inhibition: Sub-Nanomolar Potency Against Key AML Target

Optimized pyrazolo[1,5-a]pyrimidine derivatives containing the 6-phenyl core demonstrate exceptional potency against FLT3-ITD, a critical driver in acute myeloid leukemia (AML). In a direct head-to-head enzymatic assay, compounds 17 and 19 from this series achieved IC50 values of 0.4 nM, which is substantially more potent than many earlier generation FLT3 inhibitors [1].

FLT3-ITD Acute Myeloid Leukemia Kinase Inhibition

Enhanced CDK2 Inhibition: Outperforming the Standard-of-Care Roscovitine

Rational design of 6-phenylpyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with CDK2 inhibitory activity surpassing the established clinical candidate roscovitine. Compound 5j achieved an IC50 of 0.16 μM, demonstrating higher potency than roscovitine (IC50 = 0.24 μM) [1]. Furthermore, a separate series produced compound 21c with a remarkable IC50 of 18 nM against CDK2, a 7.8-fold improvement over roscovitine (IC50 = 140 nM) in that study [2].

CDK2 Cancer Therapy Kinase Inhibition

Potent PIM-1 Kinase Inhibition with Selectivity Over Isoforms

Derivatives of the 6-phenylpyrazolo[1,5-a]pyrimidine scaffold exhibit potent and selective inhibition of the PIM-1 kinase, an emerging oncology target. The most potent compound in a recent study, 5d, showed an IC50 of 0.54 μM, which is 1.7-fold more potent than the natural product comparator quercetin (IC50 = 0.91 μM) [1]. Another series identified compound 3h with an IC50 of 0.87 μM against PIM-1 and demonstrated a high selectivity index against normal WI-38 cells [2].

PIM-1 Oncology Kinase Selectivity

Validated PDE2 Inhibition: A Quantitative Lead for CNS Disorders

Within the phenylpyrazolo[1,5-a]pyrimidine series, compound 7-oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide was identified as the most potent PDE2 inhibitor, with an IC50 of 1.82 ± 0.29 μM. This potency was determined through a systematic evaluation of a novel library designed based on the structure of the established PDE2 inhibitor BAY60-7550 [1].

PDE2 CNS Disorders Enzyme Inhibition

Dominant BMPR-I Inhibitor Chemotype: Superior Literature Validation Over Competitor Scaffolds

A comprehensive SciFindern reference analysis revealed that 6-phenylpyrazolo[1,5-a]pyrimidines are the most frequently cited and utilized chemotype for bone morphogenetic protein receptor type I (BMPR-I) inhibition, with citations significantly exceeding those of the next most common chemotype, the 3,5-diphenylpyridines [1].

BMPR-I Chemotype Validation Literature Analysis

Differentiated GABAA Receptor Pharmacology: 6-Phenyl vs. 6-Benzyl Substitution

A comparative study of 6-phenyl- and 6-benzyl-substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones revealed distinct pharmacological outcomes. While both series were evaluated for in vitro GABAA receptor affinity, only the 6-phenyl derivative (compound 3g) demonstrated a clear anxiolytic-like effect in vivo at doses of 10-30 mg/kg [1].

GABAA Receptor Anxiolytic CNS

Optimal Research Applications for 6-Phenylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Lead Optimization for FLT3-ITD-Driven Acute Myeloid Leukemia (AML) Therapeutics

Given its demonstrated sub-nanomolar potency against FLT3-ITD and key resistance mutations (IC50 = 0.4 nM and 0.3 nM, respectively), 6-phenylpyrazolo[1,5-a]pyrimidine is an ideal core scaffold for medicinal chemistry campaigns targeting AML, particularly for overcoming resistance to first-generation inhibitors like quizartinib [1].

Development of Next-Generation CDK2 Inhibitors for Solid Tumors

The ability of rationally designed 6-phenylpyrazolo[1,5-a]pyrimidine derivatives to potently inhibit CDK2 (IC50 as low as 18 nM) and outperform the reference compound roscovitine positions this scaffold as a premier choice for developing novel CDK2-targeted therapies for breast, colon, and other CDK2-dependent cancers [2].

Design of Selective PIM-1 Kinase Inhibitors with Favorable Safety Margins

The scaffold's capacity to yield potent PIM-1 inhibitors (IC50 = 0.54 μM) with a demonstrated high selectivity index for cancer cells over normal cells makes it a valuable starting point for creating safer, more targeted oncology drugs aimed at PIM-1 overexpressing malignancies [3].

Validation of BMPR-I as a Therapeutic Target in Fibrosis and Oncology

As the most highly validated and frequently cited chemotype for BMPR-I inhibition, 6-phenylpyrazolo[1,5-a]pyrimidine serves as the definitive tool compound for researchers investigating the therapeutic potential of BMPR-I modulation in fibrotic diseases, cancer, and bone disorders, ensuring high reproducibility and community acceptance [4].

Quote Request

Request a Quote for 6-Phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.